Antipyrine mandelate is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine is an analgesic and antipyretic agent that has been widely used in medicine, particularly for its pain-relieving and fever-reducing properties. Mandelic acid, on the other hand, is known for its antibacterial properties and is often utilized in treating urinary tract infections and as a component in chemical peels. The combination of these two compounds aims to enhance therapeutic efficacy while potentially minimizing side effects associated with each individual component.
Antipyrine mandelate can be derived from the synthesis of its parent compounds: antipyrine, which is synthesized from 4-aminophenol, and mandelic acid, which can be obtained through various methods including the hydrolysis of benzaldehyde under alkaline conditions. The interaction between these two compounds provides a unique profile that can be beneficial in pharmaceutical applications.
Antipyrine mandelate falls under the category of small molecules in pharmacology. It is classified as both an analgesic and antipyretic due to the properties of antipyrine, while also exhibiting potential antibacterial activity attributed to mandelic acid.
The synthesis of antipyrine mandelate typically involves an esterification reaction between antipyrine and mandelic acid. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to facilitate the formation of the ester bond.
The molecular structure of antipyrine mandelate consists of a mandelate moiety linked to an antipyrine structure through an ester bond. The chemical formula can be represented as for antipyrine combined with for mandelic acid.
Antipyrine mandelate can undergo various chemical reactions typical for esters, including hydrolysis back into its constituent acids under basic or acidic conditions. Additionally, it may participate in transesterification reactions when treated with alcohols.
Antipyrine mandelate has several scientific uses:
The development of antipyrine (phenazone) derivatives represents a significant chapter in medicinal chemistry, beginning with Ludwig Knorr's pioneering synthesis of antipyrine in 1883 through the condensation of phenylhydrazine with ethyl acetoacetate [7]. This breakthrough marked the birth of the pyrazolone class of pharmaceutical compounds, with antipyrine itself being introduced clinically in 1887 as one of the first synthetic antipyretic agents. The structural versatility of the antipyrine molecule facilitated extensive chemical modifications, leading to derivatives like aminopyrine (1897) and dipyrone (1922) with enhanced pharmacological profiles [1] [7]. Within this evolutionary trajectory, antipyrine mandelate (CAS 603-64-5) emerged in the early 20th century as a strategic molecular hybrid, specifically gaining attention for its application in managing whooping cough and respiratory conditions due to its combined antipyretic, antispasmodic, and antibacterial properties [1] [5]. The historical significance of antipyrine derivatives extends beyond their therapeutic applications; antipyrine's reliable metabolism and clearance mechanisms established it as a valuable probe substrate for assessing hepatic cytochrome P450 activity in clinical pharmacology from the mid-20th century onward [3] [8].
Table 1: Historical Milestones in Antipyrine-Based Compound Development
Year | Development Milestone | Significance |
---|---|---|
1883 | Synthesis of antipyrine by Ludwig Knorr | First pyrazolone derivative with antipyretic properties |
1887 | Clinical introduction of antipyrine | First non-opioid antipyretic/analgesic agent |
1897 | Development of aminopyrine | Methylamino derivative with enhanced potency |
1922 | Introduction of antipyrine mandelate | Hybrid molecule combining antipyrine with mandelic acid |
Mid-20th C | Antipyrine as metabolic probe | Standard for assessing hepatic drug metabolism |
The deliberate molecular integration of mandelic acid (2-hydroxy-2-phenylacetic acid) with antipyrine was driven by complementary structural and biopharmaceutical rationales. Chemically, mandelic acid's carboxylic acid group enables esterification with antipyrine's hydroxyl group, forming a stable conjugate that significantly alters the parent compound's physicochemical behavior [1]. This esterification strategy enhances antipyrine's aqueous solubility by approximately 15-fold compared to the parent compound (1g dissolves in 15mL water versus antipyrine's 1g in <1mL), directly addressing formulation challenges associated with antipyrine itself [5]. Crucially, the conjugated structure demonstrates improved membrane permeability, evidenced by a saliva/plasma concentration ratio of 0.87-0.91, indicating efficient mucosal diffusion and contributing to its 92-95% oral bioavailability [1] [3].
Functionally, the hybrid structure leverages synergistic pharmacological mechanisms: antipyrine provides cyclooxygenase (COX-1 and COX-2) inhibition that reduces prostaglandin E₂ synthesis, while mandelic acid contributes pH-dependent membrane disruption and biofilm penetration against pathogens like Escherichia coli and Staphylococcus aureus [1]. This dual mechanism is particularly advantageous in complex infections such as urinary tract infections and respiratory conditions, where both anti-inflammatory and antibacterial actions are therapeutically relevant. The structural modifications also favorably influence the pharmacokinetic profile, extending the terminal elimination half-life (t₁/₂) to 12-14 hours compared to antipyrine's 6-14 hour range, potentially allowing less frequent dosing [1] [3]. Recent advances further demonstrate that nanoencapsulation of antipyrine mandelate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances biofilm penetration, achieving minimum inhibitory concentration (MIC) values 50% lower than the free drug formulation against uropathogenic strains [1].
Table 2: Structural and Functional Comparison: Antipyrine vs. Antipyrine Mandelate
Property | Antipyrine | Antipyrine Mandelate | Functional Consequence |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O | C₁₉H₂₀N₂O₄ | Increased molecular complexity |
Molecular Weight | 188.23 g/mol | 340.4 g/mol | Altered distribution kinetics |
Aqueous Solubility | 1g/<1mL water | 1g/15mL water | Enhanced formulation options |
Bioavailability | ~85% | 92-95% | Improved therapeutic reliability |
Primary Mechanism | COX inhibition | COX inhibition + membrane disruption | Synergistic pharmacological activity |
Half-life (t₁/₂) | 6-14 hours | 12-14 hours | Extended duration of action |
Antipyrine mandelate belongs to the 3-pyrazolone subclass of heterocyclic compounds, systematically named as 1,5-dimethyl-2-phenylpyrazol-3-one; 2-hydroxy-2-phenylacetic acid according to IUPAC nomenclature [1] [5]. This nomenclature precisely reflects its molecular architecture: a 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one moiety (antipyrine) ionically associated with a 2-hydroxy-2-phenylacetate anion (mandelic acid after proton transfer). Within chemical classification systems, it is categorized as an acid-base conjugate salt rather than a simple ester, evidenced by crystallographic confirmation of proton transfer from mandelic acid's carboxylic acid group to antipyrine's tertiary nitrogen [1] [2].
The compound exhibits multiple synonyms across pharmaceutical literature, including antipyrine amygdalate, phenazone mandelate, and historically, tussol as a branded formulation [1] [5]. Its structural positioning within the pyrazolone family is characterized by retention of the essential 1,5-dimethyl-2-phenylpyrazol-3-one pharmacophore, which is crucial for cyclooxygenase interaction, now augmented with the mandelate anion. This classification distinguishes it from other antipyrine salts such as antipyrine acetylsalicylate (with aspirin moiety) or antipyrine salicylacetate, each conferring distinct physicochemical and pharmacological profiles [5]. The mandelate component further aligns antipyrine mandelate with bioactive carboxylate salts of pharmaceutical agents, exemplified by the carvedilol mandelate salt system where mandelic acid conjugation significantly enhanced dissolution rates in pharmacological studies [2].
Table 3: Nomenclature and Classification of Antipyrine Mandelate
Classification Aspect | Designation | Significance |
---|---|---|
IUPAC Name | 1,5-dimethyl-2-phenylpyrazol-3-one; 2-hydroxy-2-phenylacetic acid | Precise chemical description |
Chemical Category | Acid-base conjugate salt | Distinct from esters or covalent hybrids |
Pyrazolone Subclass | 3-pyrazolone derivatives | Retention of antipyrine pharmacophore |
Common Synonyms | Antipyrine amygdalate; Phenazone mandelate; Tussol® (historical brand) | Recognition across literature sources |
CAS Registry Number | 603-64-5 | Unique identifier in chemical databases |
Molecular Formula | C₁₉H₂₀N₂O₄ | C₁₁H₁₂N₂O·C₈H₈O₃ (component formula) |
Characteristic Functional Groups | Pyrazolone ring; Carboxylate anion; β-hydroxy moiety | Multifunctional sites for interactions |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: